7-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of fluorine atoms, which are known to enhance the biological activity and metabolic stability of organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the quinazolinone core, followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and elevated temperatures for oxidation reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can be further functionalized to enhance their biological activity.
Scientific Research Applications
7-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound may also modulate various signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one
- 7-(4-bromophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
Compared to similar compounds, 7-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one exhibits unique properties due to the presence of the fluorine atoms. These atoms enhance the compound’s metabolic stability and biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H15F4N3O |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C21H15F4N3O/c22-15-6-4-12(5-7-15)13-8-18-17(19(29)9-13)11-26-20(28-18)27-16-3-1-2-14(10-16)21(23,24)25/h1-7,10-11,13H,8-9H2,(H,26,27,28) |
InChI Key |
IZKGJGAIHWFNRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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